molecular formula C10H10N2O B11915500 1-(1h-Benzimidazol-2-yl)propan-2-one CAS No. 6635-14-9

1-(1h-Benzimidazol-2-yl)propan-2-one

Cat. No.: B11915500
CAS No.: 6635-14-9
M. Wt: 174.20 g/mol
InChI Key: ZECUELAGGOAWOP-UHFFFAOYSA-N
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Description

1-(1H-Benzimidazol-2-yl)propan-2-one is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of biological activities, including antifungal, antibacterial, antiviral, antitumor, and antiparasitic properties . The structure of this compound consists of a benzimidazole ring attached to a propan-2-one moiety, making it a versatile compound for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1H-Benzimidazol-2-yl)propan-2-one can be synthesized through several methods. One common method involves the reaction of 2-chloromethyl-1H-benzimidazole with bromoacetone in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures . Another method involves the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate, followed by reaction with bromoacetone .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-(1H-Benzimidazol-2-yl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1H-Benzimidazol-2-yl)propan-2-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-Benzimidazol-2-yl)propan-2-one involves its interaction with various molecular targets. The benzimidazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt essential biological processes in pathogens, leading to their death. The compound’s ability to interfere with DNA synthesis and repair mechanisms is also a key factor in its antitumor activity .

Comparison with Similar Compounds

Similar Compounds

    1-(1H-Benzimidazol-2-yl)ethanone: Similar structure but with an ethanone moiety instead of propan-2-one.

    1-(1H-Benzimidazol-2-yl)methanol: Contains a methanol group instead of a ketone.

    1-(1H-Benzimidazol-2-yl)acetonitrile: Features a nitrile group instead of a ketone.

Uniqueness

1-(1H-Benzimidazol-2-yl)propan-2-one is unique due to its specific combination of the benzimidazole ring and the propan-2-one moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

6635-14-9

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

1-(1H-benzimidazol-2-yl)propan-2-one

InChI

InChI=1S/C10H10N2O/c1-7(13)6-10-11-8-4-2-3-5-9(8)12-10/h2-5H,6H2,1H3,(H,11,12)

InChI Key

ZECUELAGGOAWOP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=NC2=CC=CC=C2N1

Origin of Product

United States

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